molecular formula C11H11N3 B1626960 6-(4-Methylphenyl)pyridazin-3-amine CAS No. 342047-22-7

6-(4-Methylphenyl)pyridazin-3-amine

货号: B1626960
CAS 编号: 342047-22-7
分子量: 185.22 g/mol
InChI 键: MJIYMQJPGQLPKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-Methylphenyl)pyridazin-3-amine is a pyridazine derivative featuring a 4-methylphenyl substituent at the 6-position and an amine group at the 3-position. Pyridazine-based compounds are of significant interest in medicinal chemistry due to their versatile pharmacological properties, including kinase inhibition, antimicrobial activity, and applications in neurodegenerative disease therapeutics .

属性

CAS 编号

342047-22-7

分子式

C11H11N3

分子量

185.22 g/mol

IUPAC 名称

6-(4-methylphenyl)pyridazin-3-amine

InChI

InChI=1S/C11H11N3/c1-8-2-4-9(5-3-8)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14)

InChI 键

MJIYMQJPGQLPKG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N

规范 SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N

产品来源

United States

相似化合物的比较

Kinase Inhibition

  • This compound analogs have shown selective inhibition of tyrosine kinase 2 (TYK2) and JAK kinases, with IC₅₀ values in the nanomolar range .
  • 6-(4-Fluorophenyl)pyridazin-3-amine demonstrated superior potency in γ-secretase modulation (IC₅₀ = 15 nM) compared to methyl-substituted analogs (IC₅₀ = 30–50 nM) .

Anticancer and Antiangiogenic Activity

  • Pyridazine derivatives with piperazine substituents (e.g., 6-piperazin-1-yl-N-(p-tolyl)pyridazin-3-amine) exhibit antiangiogenic effects by inhibiting VEGF signaling pathways .
  • 6-(4-Methoxyphenyl)pyridazin-3-amine derivatives showed moderate herbicidal activity, suggesting agricultural applications .

Structural and Crystallographic Insights

  • X-ray crystallography (using SHELX and ORTEP ) revealed that This compound forms hydrogen-bonded dimers via N–H···N interactions, stabilizing its crystal lattice .
  • In contrast, 6-(4-Fluorophenyl)pyridazin-3-amine exhibits weaker π-stacking interactions due to the electron-withdrawing fluorine substituent .

准备方法

Diketone Cyclization with Hydrazine

The pyridazine core can be constructed via cyclization of 1,4-diketones with hydrazine, a method exemplified in the synthesis of analogous 4-(3-trifluoromethylphenyl)pyridazine derivatives. For 6-(4-methylphenyl)pyridazin-3-amine, this approach would require ethyl 2-(4-methylphenyl)acetate as a starting material.

Step 1: Claisen Condensation
Ethyl 2-(4-methylphenyl)acetate undergoes base-catalyzed condensation to form a 1,4-diketone. For example, treatment with sodium ethoxide in ethanol yields ethyl 3-oxo-2-(4-methylphenyl)butanoate.

Step 2: Cyclization
Reaction with hydrazine hydrate in refluxing ethanol facilitates ring closure, producing 6-(4-methylphenyl)pyridazine. The amine group at position 3 is introduced via subsequent nitration and reduction (e.g., HNO₃/H₂SO₄ followed by H₂/Pd-C), though regioselectivity must be carefully controlled due to the electron-deficient nature of pyridazines.

Challenges :

  • Nitration at position 3 competes with other ring positions.
  • Total yields for multi-step sequences rarely exceed 40–50%.

Nucleophilic Aromatic Substitution of Halopyridazines

Chloropyridazine Intermediate

Patent US2891953A demonstrates the utility of 3-amino-6-chloropyridazine as a versatile intermediate for introducing alkoxy, aryloxy, or aralkyloxy groups at position 6. Adapting this methodology for carbon-carbon bond formation requires transition metal-catalyzed cross-coupling.

Step 1: Synthesis of 3-Amino-6-chloropyridazine
3-Amino-6-chloropyridazine is prepared via chlorination of 3-aminopyridazine using POCl₃ or via selective substitution in dichloropyridazines.

Step 2: Suzuki-Miyaura Coupling
While not explicitly detailed in the cited sources, modern protocols suggest reacting 3-amino-6-chloropyridazine with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis. Typical conditions involve a mixture of dioxane/water (4:1), K₂CO₃, and heating at 80–100°C for 12–24 hours.

Optimization Considerations :

  • Solvent : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk side reactions.
  • Catalyst Load : 5–10 mol% Pd ensures complete conversion without excessive costs.

Direct Functionalization of Pre-Formed Pyridazines

Electrophilic Amination

Introducing the amine group post-cyclization is less common due to the pyridazine ring’s electron deficiency. However, directed ortho-metalation (DoM) strategies using lithium bases can facilitate regioselective amination.

Procedure :

  • Lithiation : Treat 6-(4-methylphenyl)pyridazine with LDA (lithium diisopropylamide) at −78°C in THF.
  • Quenching with Azide : Introduce trimethylsilyl azide (TMSN₃) to form the 3-azido intermediate.
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the azide to the amine.

Yield : 60–70% over three steps, with purity >95% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Diketone Cyclization 4 45–51 Scalable; avoids halogenated intermediates Low regioselectivity in nitration
Suzuki Coupling 3 65–75 High selectivity; mild conditions Requires Pd catalyst; costly ligands
Direct Amination 3 60–70 Regioselective; minimal byproducts Cryogenic conditions; sensitive reagents

Purification and Characterization

Solvent Recrystallization

Post-synthesis purification often employs mixed solvents:

  • Petroleum Ether/Chloroform (1:9) : Effective for removing polymeric byproducts.
  • Methanol/Water (9:1) : Yields high-purity crystalline product.

Spectroscopic Confirmation

  • ¹H NMR : Aromatic protons of the 4-methylphenyl group appear as a singlet at δ 2.35 (CH₃) and multiplets at δ 7.2–7.4 (Ar-H). The pyridazine ring protons resonate as doublets between δ 8.1–8.5.
  • IR : N-H stretches at 3350–3450 cm⁻¹; C=N absorption near 1600 cm⁻¹.

Industrial and Pharmacological Relevance

This compound serves as a precursor to herbicides and antimicrobial agents. Its structural analogs exhibit potent inhibition of chlorophyll biosynthesis in weeds (e.g., Spirodela polyrrhiza) and antibacterial activity against Gram-positive pathogens.

常见问题

(Basic) What are the common synthetic routes for 6-(4-Methylphenyl)pyridazin-3-amine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. A general approach involves reacting substituted phenyl precursors with pyridazine derivatives under controlled conditions. For example, ethyl aroylacetates (e.g., 4-methylphenyl-substituted variants) are condensed with hydrazine derivatives to form pyridazinone intermediates, followed by amination at the 3-position . Reaction parameters such as temperature, catalyst choice (e.g., acid/base conditions), and solvent polarity critically affect yield. Substituent effects on the phenyl ring (e.g., electron-donating groups like methyl) can stabilize intermediates, improving cyclization efficiency .

(Basic) How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with aromatic protons in the 7.1–8.5 ppm range and methyl groups at ~2.26 ppm .
  • X-ray crystallography : Single-crystal analysis reveals planar pyridazine rings with dihedral angles between the pyridazine and phenyl moieties (e.g., 5.2° in related derivatives), confirming steric and electronic interactions .
  • IR spectroscopy : Stretching vibrations for NH (3089 cm1^{-1}) and sulfonyl groups (1332 cm1^{-1}) validate functional groups .

(Advanced) How can researchers address discrepancies in biological activity data for pyridazin-3-amine derivatives across different studies?

Discrepancies often arise from variations in substituent effects, assay conditions, or target selectivity. To resolve these:

  • Systematic SAR studies : Compare derivatives with controlled substituent changes (e.g., 4-methylphenyl vs. 4-fluorophenyl) to isolate electronic or steric contributions .
  • QSAR modeling : Use 3D-QSAR to correlate structural features (e.g., Hammett constants, logP) with activity trends, as demonstrated for triazine analogs .
  • Assay standardization : Replicate studies under identical conditions (e.g., enzyme concentrations, pH) to minimize experimental variability .

(Advanced) What computational approaches are used to model the interactions of this compound with biological targets?

  • Molecular docking : Programs like AutoDock predict binding modes to receptors (e.g., COX-2), identifying key interactions like hydrogen bonds with active-site residues .
  • Molecular dynamics (MD) simulations : Assess ligand-receptor stability over time, evaluating conformational changes in aqueous environments .
  • DFT calculations : Optimize geometries and calculate electrostatic potential maps to rationalize reactivity and binding affinity .

(Advanced) How do hydrogen-bonding patterns in the crystal lattice affect the physicochemical properties of this compound?

Hydrogen-bonding networks influence solubility, melting points, and stability:

  • Graph-set analysis : Classify motifs (e.g., R_2$$^2(8) rings) to predict packing efficiency. For example, N–H···N bonds in pyridazine derivatives enhance lattice stability .
  • Solvent interactions : Polar solvents disrupt H-bonding, increasing solubility, as observed in sulfonamide analogs .
  • Thermal analysis : Differential scanning calorimetry (DSC) correlates melting points with H-bond density; stronger networks yield higher mp .

(Basic) What pharmacological activities are associated with this compound derivatives?

Pyridazin-3-amine derivatives exhibit diverse activities:

  • Cardioactive effects : Modulation of ion channels (e.g., Ca2+^{2+} or K+^+) in vascular smooth muscle .
  • Enzyme inhibition : Selective COX-2 inhibition via sulfonamide analogs, reducing inflammation .
  • Antileukemic activity : Triazine derivatives with 4-methylpiperidine substituents show cytotoxicity in leukemia cell lines .

(Advanced) How can crystallographic software (e.g., SHELX) resolve challenges in structural validation of this compound derivatives?

  • Structure solution : SHELXD identifies heavy atom positions via dual-space methods, critical for resolving disordered regions .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates H-atom positions using riding models .
  • Twinned data : SHELXTL handles twinning via HKLF5 format, improving accuracy for low-symmetry crystals .

(Advanced) What strategies optimize the synthesis of this compound derivatives with heteroaryl substituents?

  • Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) for cyclization steps .
  • Catalyst screening : Pd/C or CuI enhances cross-coupling efficiency for aryl-heteroaryl bonds .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amination .

(Basic) How are impurities or byproducts identified during the synthesis of this compound?

  • HPLC-MS : Detects low-abundance byproducts (e.g., uncyclized intermediates) via retention time and mass-to-charge ratios .
  • TLC monitoring : Tracks reaction progress using silica plates and UV visualization .
  • Elemental analysis : Confirms purity by matching experimental vs. theoretical C/H/N percentages .

(Advanced) How do steric and electronic effects of substituents influence the bioactivity of this compound analogs?

  • Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents increase electrophilicity, enhancing enzyme inhibition (e.g., COX-2 IC50_{50} = 0.12 µM for 4-fluorophenyl analogs) .
  • Steric hindrance : Bulky groups (e.g., trifluoromethyl) reduce binding to compact active sites but improve metabolic stability .
  • Hydrophobic interactions : Methyl or morpholine groups enhance membrane permeability, critical for CNS-targeted agents .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。